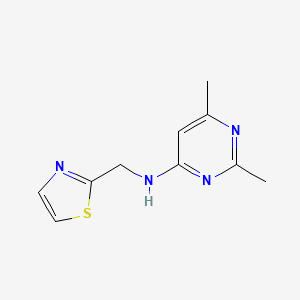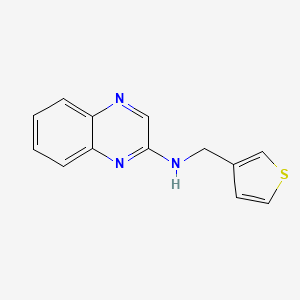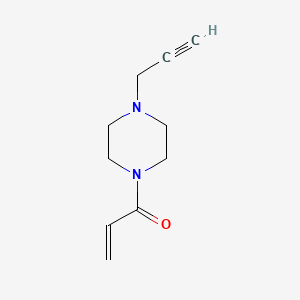
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine, also known as TH287, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. TH287 has been shown to selectively target and inhibit the activity of the DNA repair enzyme MTH1, which is essential for cancer cell survival. In
Applications De Recherche Scientifique
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been extensively studied in preclinical cancer models, and it has shown promising results as a potential cancer therapeutic agent. The selective inhibition of MTH1 by this compound leads to the accumulation of oxidized nucleotides in cancer cells, which ultimately leads to DNA damage and cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
Mécanisme D'action
MTH1 is an enzyme that plays a crucial role in maintaining the integrity of the genome by preventing the accumulation of oxidized nucleotides. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine selectively targets MTH1 and inhibits its activity, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides ultimately leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical cancer models. In addition to its selective inhibition of MTH1, this compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in lab experiments is its selectivity for MTH1, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Orientations Futures
There are several potential future directions for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine research. One area of interest is the development of combination therapies that incorporate this compound with other cancer therapeutic agents, such as radiation therapy or chemotherapy. Another area of interest is the exploration of this compound in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound in cancer patients.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 2,6-dimethylpyrimidin-4-amine with 2-bromoacetic acid, followed by the reaction with thioacetic acid to form the thiazole ring. The final step involves the reaction with methyl iodide to form the methyl group on the thiazole ring. The overall yield of this compound synthesis is around 15%, and the final product is obtained as a white solid.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-5-9(14-8(2)13-7)12-6-10-11-3-4-15-10/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCLCLVQLWLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)